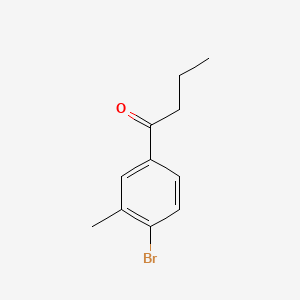

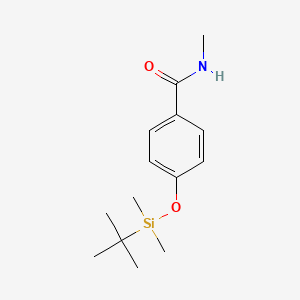

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-Butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It is used to protect hydroxyl groups from reacting during a chemical reaction . The compound you mentioned seems to be a benzamide derivative with a TBDMS-protected hydroxyl group.

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding alcohol or phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The exact synthesis procedure for “4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of such compounds typically includes a benzamide core with a TBDMS-protected hydroxyl group attached. The exact structure would depend on the position of the groups on the benzene ring .Chemical Reactions Analysis

TBDMS ethers are stable to a variety of reaction conditions, but can be cleaved under acidic conditions or by fluoride ions . The exact reactions that “4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the exact structure. For example, the compound 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde has a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C .科学的研究の応用

Radioligand Synthesis

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide has been used in the synthesis of radioligands, specifically [(3)H]PSB-13253, a potent and selective GPR35 agonist. This involves radiolabeling through methylation followed by ester hydrolysis, providing insights into receptor binding affinity and selectivity for GPR35, a target for various biological studies (D. Thimm et al., 2013).

Directed Metalation

N-tert-Butyl-N-methyl-2-methoxybenzamide, closely related to 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide, demonstrates its utility in directed metalation reactions. This process has been used to synthesize various organic compounds, showcasing its importance in organic synthesis and drug discovery (D. Reitz & S. M. Massey, 1990).

Gas Chromatography and Mass Spectrometry

The tert-butyldimethylsilyl derivatives of oxyanions, including those derived from N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, have been analyzed using gas chromatography and mass spectrometry. This technique is crucial for chemical analysis, particularly in identifying and quantifying various compounds in complex mixtures (T. Mawhinney, 1983).

Synthesis of Complex Organic Molecules

In the synthesis of complex organic molecules, such as cryptophycin-24 (Arenastatin A), tert-butyldimethylsilyl groups, akin to those in 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide, play a crucial role. These groups are used for protection during synthesis and later removed, demonstrating the importance of this compound in the synthesis of bioactive molecules (M. Eggen et al., 2000).

Metabolic Studies

The compound has been used in studies exploring the metabolic conversion of various benzamides. This research is significant in understanding the metabolism of related compounds in biological systems (D. Ross et al., 1983).

Safety And Hazards

特性

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOBLCHWJEIDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855841 |

Source

|

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide | |

CAS RN |

1337980-46-7 |

Source

|

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)